4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine
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Overview
Description
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine is a chemical compound with the molecular formula C10H13ClN2Si. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the trimethylsilyl group and the ethynyl linkage in its structure makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine typically involves the reaction of 4-chloro-6-methylpyrimidine with trimethylsilylacetylene under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: The trimethylsilyl group can be removed to form a terminal alkyne, which can then participate in coupling reactions like the Sonogashira coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Aprotic solvents like DMF and dichloromethane.
Major Products Formed
Substituted Pyrimidines: Products formed by substitution of the chlorine atom.
Coupled Products: Products formed by coupling reactions involving the terminal alkyne.
Scientific Research Applications
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can be removed to generate a terminal alkyne, which can then undergo further reactions. The chlorine atom can be substituted by nucleophiles, leading to the formation of diverse derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-ethynylpyrimidine
- 6-Methyl-5-ethynylpyrimidine
- 4-Chloro-6-methylpyrimidine
Uniqueness
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine is unique due to the presence of both the trimethylsilyl group and the ethynyl linkage. This combination provides it with distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
111079-23-3 |
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Molecular Formula |
C10H13ClN2Si |
Molecular Weight |
224.76 g/mol |
IUPAC Name |
2-(4-chloro-6-methylpyrimidin-5-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H13ClN2Si/c1-8-9(5-6-14(2,3)4)10(11)13-7-12-8/h7H,1-4H3 |
InChI Key |
BUJZPCOBAYTLEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)C#C[Si](C)(C)C |
Origin of Product |
United States |
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